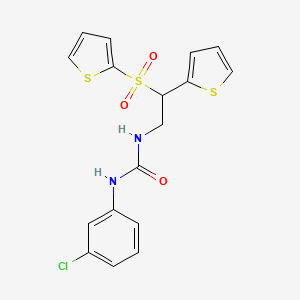

2-ethoxy-N-(isoxazol-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Waste-Free Synthesis of Condensed Heterocyclic Compounds

- Context : Utilization in the synthesis of heterocyclic compounds.

- Findings : This study showcases the efficient synthesis of 8-substituted isocoumarin derivatives, highlighting the use of 2-ethoxy-N-(isoxazol-4-yl)benzamide in forming compounds with potential fluorescence properties in the solid state (Shimizu et al., 2009).

Conjugate Addition Reactions

- Context : In reactions involving α,β-enones and Michael acceptors.

- Findings : Demonstrates the application in producing 1,4-adducts, contributing to overall conjugate addition reactions (Jones & Hirst, 1989).

Photocatalytic Activity Studies

- Context : Exploring its use in water decontamination technologies.

- Findings : Investigates its photocatalytic activity under visible light, particularly in the context of water purification and decontamination (Bessekhouad et al., 2005).

Synthesis of Radiopharmaceutical Precursors

- Context : In the preparation of radiopharmaceuticals.

- Findings : Describes a high-yield synthesis method for radiopharmaceutical precursors, indicating its potential in medical imaging applications (Bobeldijk et al., 1990).

Antidopaminergic Properties

- Context : Research on antidopaminergic compounds.

- Findings : Examines its role in synthesizing benzamides with antidopaminergic properties, suggesting applications in neuropsychiatric drug development (Högberg et al., 1990).

In Vivo Acetylcholinesterase Inhibition Studies

- Context : Investigating acetylcholinesterase inhibition for potential Alzheimer's treatment.

- Findings : Explores its efficacy as an inhibitor of acetylcholinesterase in vivo, a critical aspect in Alzheimer's disease research (Brown-Proctor et al., 1999).

Antiviral Properties Against Avian Influenza

- Context : Synthesis of compounds with antiviral activity.

- Findings : Describes the synthesis of benzamide-based compounds showing significant activity against avian influenza virus, hinting at its potential in antiviral drug development (Hebishy et al., 2020).

Histone Deacetylase Inhibitors for Alzheimer's Disease

- Context : Development of histone deacetylase inhibitors.

- Findings : Reports on compounds with potential therapeutic effects on Alzheimer's disease, highlighting its applicability in neurodegenerative disease treatment (Lee et al., 2018).

Zukünftige Richtungen

Isoxazoles, including “2-ethoxy-N-(isoxazol-4-yl)benzamide”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new eco-friendly synthetic strategies and exploring the potential biological activities of these compounds .

Eigenschaften

IUPAC Name |

2-ethoxy-N-(1,2-oxazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-16-11-6-4-3-5-10(11)12(15)14-9-7-13-17-8-9/h3-8H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACVIVNWYAQHNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CON=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(isoxazol-4-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2758846.png)

![3-[(Phenylcarbamoyl)amino]butanoic acid](/img/structure/B2758850.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(pyridin-4-yl)methanone](/img/structure/B2758853.png)

![1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one](/img/structure/B2758854.png)

![(2-ethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2758856.png)

![3-(4-ethylphenyl)-8-fluoro-N-(3-isopropoxypropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2758858.png)

![N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2758862.png)